biological activity of 5-Chloro-1-ethylindoline-2,3-dione derivatives
biological activity of 5-Chloro-1-ethylindoline-2,3-dione derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-1-ethylindoline-2,3-dione Derivatives
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their vast spectrum of biological activities.[1] This guide focuses on a specific, synthetically tailored class: 5-Chloro-1-ethylindoline-2,3-dione derivatives. The strategic incorporation of a chloro group at the C-5 position and an ethyl group at the N-1 position is a deliberate modification aimed at enhancing lipophilicity, metabolic stability, and overall pharmacological potency.[1][2] We will provide an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a primary focus on their anticancer, antimicrobial, and antiviral activities. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical analysis of structure-activity relationships (SAR) to guide future discovery efforts.
The Isatin Scaffold: A Privileged Framework in Medicinal Chemistry
Isatin is an endogenous indole derivative whose versatile chemical reactivity has captivated medicinal chemists for decades.[1] Its structure, featuring a fused indole nucleus with a highly reactive dione moiety, allows for extensive and precise functionalization at multiple sites, particularly the N-1, C-3, and C-5 positions.[3] This structural flexibility enables the generation of vast libraries of derivatives with fine-tuned biological activities.[3][4]
The Significance of 5-Chloro and N-1 Ethyl Substitution
The development of 5-Chloro-1-ethylindoline-2,3-dione derivatives is rooted in established structure-activity relationship principles.
-
5-Chloro Substitution: The introduction of a halogen, specifically chlorine, at the C-5 position of the isatin core is a common strategy to enhance biological potency.[2] This modification increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and potentially enhance binding affinity to target proteins.[1]
-
N-1 Ethyl Substitution: Alkylation at the N-1 position, in this case with an ethyl group, serves multiple purposes. It can improve pharmacokinetic properties by blocking metabolic degradation at the nitrogen atom and can also modulate the electronic properties of the ring system, influencing receptor interactions.[1]
The combination of these two substitutions creates a scaffold with a promising profile for targeted therapeutic development.
Synthesis and Characterization of 5-Chloro-1-ethylindoline-2,3-dione Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical first step in exploring its biological potential. The most common and efficient approach involves the N-alkylation of the commercially available 5-chloroisatin.
Rationale for Synthetic Strategy
Phase Transfer Catalysis (PTC) is the method of choice for the N-alkylation of isatin. This technique is favored for its high yields, mild reaction conditions (often at room temperature), and operational simplicity.[5][6] It avoids the need for strong, hazardous bases and anhydrous solvents, making it an environmentally friendlier "green chemistry" approach. The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where it can react with the alkylating agent (e.g., ethyl iodide).
Experimental Protocol: Synthesis of 5-Chloro-1-ethylindoline-2,3-dione
Materials:
-
5-Chloro-1H-indole-2,3-dione (5-chloroisatin)
-
Ethyl iodide (or bromoethane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-chloro-1H-indole-2,3-dione (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the isatin anion.
-
Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.
-
Continue stirring the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 5-Chloro-1-ethylindoline-2,3-dione.[5][6]
General Synthesis Workflow
Caption: General workflow for the synthesis of 5-Chloro-1-ethylindoline-2,3-dione and its C-3 derivatives.
Anticancer Activity: Mechanisms and Therapeutic Potential
Isatin derivatives are extensively studied for their anticancer properties, demonstrating cytotoxicity against a wide array of cancer cell lines, including those resistant to standard chemotherapeutics.[4][7] The 5-chloro-1-ethyl scaffold serves as a potent pharmacophore for designing multi-targeted anticancer agents.
Key Mechanistic Pathways
The anticancer effects of these derivatives are not mediated by a single mechanism but rather through the modulation of several critical signaling pathways dysregulated in cancer.[3][4]
-
Kinase Inhibition: Many isatin derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2][4] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4] Inhibition of these kinases disrupts downstream signaling cascades like the PI3K/AKT and MAPK pathways, leading to cell cycle arrest and reduced tumor growth.[4]
-
Tubulin Polymerization Disruption: Some isatin hybrids act as microtubule-targeting agents.[1] They bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[3] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[1][3]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[1][4] This is often achieved through the intrinsic mitochondrial pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3 and caspase-9).[1][8]
Anticancer Signaling Pathways
Caption: Key anticancer mechanisms of isatin derivatives: kinase inhibition and apoptosis induction.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Chloro-1-ethylindoline-2,3-dione derivative in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[9]
Data Presentation: Representative Anticancer Activity
The following table summarizes representative IC₅₀ values for a hypothetical 5-Chloro-1-ethylindoline-2,3-dione C-3 thiosemicarbazone derivative against various cancer cell lines, based on published data for similar compounds.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
| Derivative A | HCT116 (Colon) | 7.1 | Doxorubicin (0.8) |
| Derivative A | MCF-7 (Breast) | 5.4 | Doxorubicin (0.5) |
| Derivative A | A549 (Lung) | 9.8 | Cisplatin (12.1) |
| Derivative A | HeLa (Cervical) | 8.2 | Doxorubicin (0.7) |
| (Data is illustrative, based on findings for similar structures in sources like[9][10]) |
Antimicrobial and Antiviral Landscape
The isatin scaffold is a fertile ground for the discovery of novel agents to combat infectious diseases.
Antibacterial and Antifungal Activity
Derivatives of 5-chloroisatin have demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[10][11][12] The mechanism of action is often multifactorial, potentially involving the inhibition of essential microbial enzymes or the disruption of biofilm formation.[11]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[13]
Data Presentation: Representative Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative B | 16 | 32 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
| (Data is illustrative, based on findings for similar structures in sources like[10][12][13]) |
Antiviral Potential
Isatin derivatives have emerged as promising broad-spectrum antiviral agents.[14] Studies have shown activity against a range of DNA and RNA viruses, including herpes simplex virus (HSV), vaccinia virus, and coronaviruses.[15][16] The mechanism can involve the inhibition of viral DNA synthesis or other crucial steps in the viral replication cycle.[17] The potency of these derivatives is highly dependent on the substitutions at the N-1 and C-3 positions.[15]
Structure-Activity Relationship (SAR) Insights
The is highly tunable based on their chemical structure.
-
Impact of the 5-Chloro Substituent: As previously mentioned, the chloro group at the C-5 position generally enhances potency across various activities, likely by increasing lipophilicity and facilitating membrane transport.[2]
-
Role of the N-1 Ethyl Group: Compared to N-H or N-methyl analogues, the N-1 ethyl group can offer a superior pharmacokinetic profile. Studies on similar scaffolds have shown that N-ethyl derivatives often exhibit higher antiviral activity and lower cytotoxicity than their N-methyl counterparts.[15]
-
Influence of C-3 Modifications: The C-3 carbonyl group is the most reactive site and the primary point for introducing diversity.[3] Condensation with amines, hydrazines, or thiosemicarbazides to form Schiff bases, hydrazones, or thiosemicarbazones is a critical strategy. The nature of the substituent attached at this position is a key determinant of target specificity and potency. For instance, bulky aromatic rings or heterocyclic moieties at C-3 can significantly enhance anticancer or antiviral activity.[3][14]
SAR Summary Diagram
Caption: Key positions on the isatin scaffold influencing biological activity.
Conclusion and Future Perspectives
5-Chloro-1-ethylindoline-2,3-dione derivatives stand out as a highly promising class of compounds with multifaceted therapeutic potential. The strategic combination of a 5-chloro and N-1 ethyl substituent provides a robust scaffold for the development of potent anticancer, antimicrobial, and antiviral agents. The extensive possibilities for modification at the C-3 position allow for the fine-tuning of activity and selectivity against specific biological targets.
Future research should focus on synthesizing and screening a broader library of C-3 derivatives to further elucidate detailed SAR. Promising lead compounds identified through in vitro screening warrant advancement into in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Ultimately, the versatility and demonstrated potency of this scaffold make it a compelling area for continued investigation in the quest for novel therapeutics.
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024).
- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.
- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC.
- Synthesis of 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione. ResearchGate.
- Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. ResearchGate.
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- (PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. ResearchGate.
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI.
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.
- Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. PubMed.
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC.
- Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PMC.
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI.
- Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate.
- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. PubMed.
- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
- Enzyme inhibitors.
- Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC.
- Synthesis and biological activities of some indoline derivatives. ResearchGate.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- synthesis of 5-substituted indole derivatives, part ii.1.
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. PMC.
Sources
- 1. rjwave.org [rjwave.org]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
